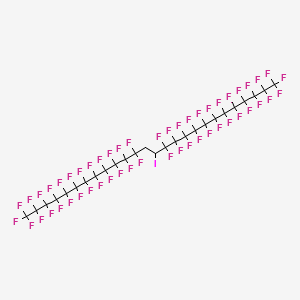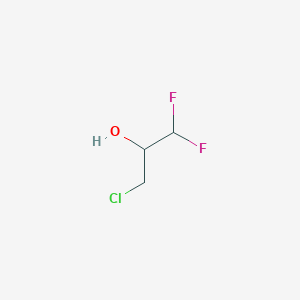
4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl- typically involves multiple steps, starting from simpler organic molecules One common route involves the cyclization of appropriate precursors under specific conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxo derivatives.
Reduction: This involves the addition of hydrogen or the removal of oxygen, potentially converting oxo derivatives back to the parent compound.
Substitution: This includes reactions where one functional group is replaced by another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
4,7-Methano-1H-indene, octahydro-: This compound shares a similar tricyclic structure but lacks the amine and dimethyl groups.
4,7-Methano-5H-inden-5-one, octahydro-: This compound has a similar core structure but contains a ketone group instead of an amine.
Uniqueness
4,7-Methano-1H-inden-5-amine, octahydro-N,N-dimethyl- is unique due to the presence of the amine and dimethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
101738-74-3 |
|---|---|
Fórmula molecular |
C12H21N |
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
N,N-dimethyltricyclo[5.2.1.02,6]decan-8-amine |
InChI |
InChI=1S/C12H21N/c1-13(2)12-7-8-6-11(12)10-5-3-4-9(8)10/h8-12H,3-7H2,1-2H3 |
Clave InChI |
GQDUJWAYIHJXTB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CC2CC1C3C2CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)
![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



amine](/img/structure/B12088355.png)
![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)


amine](/img/structure/B12088388.png)

![Methyl 2-methyl-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12088394.png)
